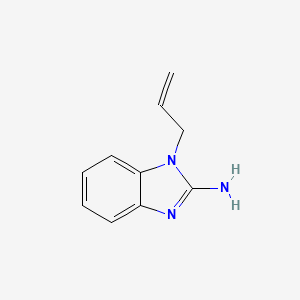

1-(2-propen-1-yl)-1H-Benzimidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h2-6H,1,7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYLRPDGCJGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 2 Propen 1 Yl 1h Benzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the structure of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine by revealing the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. A detailed analysis would involve the examination of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).

Expected signals would correspond to the protons of the benzimidazole (B57391) ring system, the amino group (-NH₂), and the allyl (2-propen-1-yl) substituent. The aromatic protons would typically appear in the downfield region (approx. δ 7.0-8.0 ppm), while the protons of the allyl group would be observed in the vinylic (approx. δ 5.0-6.0 ppm) and allylic (approx. δ 4.0-5.0 ppm) regions. The amino protons often present as a broad singlet.

No specific experimental ¹H NMR data for this compound was found in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

For this compound, distinct signals would be expected for the carbons of the benzimidazole core, including the characteristic C2 carbon attached to the amino group, and the carbons of the allyl substituent (CH₂, CH, and CH₂). The aromatic and imidazole (B134444) carbons would resonate at lower fields (approx. δ 110-160 ppm), while the aliphatic carbons of the allyl group would appear at higher fields.

No specific experimental ¹³C NMR data for this compound was found in the searched sources.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the benzimidazole ring and the allyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the connectivity between the allyl group and the benzimidazole nitrogen, as well as for assigning quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which can be used to confirm stereochemistry and conformational preferences, although it is less critical for this particular acyclic structure.

No specific experimental 2D NMR data for this compound was found in the searched sources.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine and the imidazole ring, C-H bonds of the aromatic and alkene groups, C=N and C=C double bonds, and C-N bonds.

Key expected vibrational frequencies include:

N-H stretching: for the amino group (typically two bands around 3300-3500 cm⁻¹) and the imidazole N-H if tautomerism occurs (broad, around 3100-3300 cm⁻¹).

Aromatic C-H stretching: just above 3000 cm⁻¹.

Alkenyl C-H stretching: just above 3000 cm⁻¹.

C=N and C=C stretching: in the 1500-1680 cm⁻¹ region.

N-H bending: around 1600 cm⁻¹.

No specific experimental IR spectrum for this compound was found in the searched sources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₁₁N₃) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways could include the loss of the allyl group, cleavage within the benzimidazole ring, or loss of small neutral molecules like HCN, providing further confirmation of the proposed structure.

No specific experimental mass spectrometry data for this compound was found in the searched sources.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice (crystal packing). This includes the identification of intermolecular interactions, such as hydrogen bonding involving the amino group and imidazole nitrogen atoms, and potential π-π stacking between the benzimidazole rings, which govern the supramolecular architecture.

No specific experimental X-ray crystallography data for this compound was found in the searched sources.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure of the propynyl (B12738560) analogue reveals key geometric parameters of the benzimidazole core. For instance, the C7-N3 single bond length is reported as 1.35 Å, which is shorter than a typical C-N single bond (around 1.47 Å). nih.gov This suggests a degree of delocalized double-bond character within the imidazole portion of the benzimidazole moiety, a common feature in such heterocyclic systems. nih.gov

Table 1: Selected Structural Parameters for the Analogous Compound 1-prop-2-ynyl-1H-benzimidazol-2-ylamine nih.gov

| Parameter | Type | Value |

|---|---|---|

| C7-N3 | Bond Length | 1.35 Å |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing and stability of benzimidazole derivatives are heavily influenced by non-covalent intermolecular interactions. The primary forces at play are hydrogen bonding and π-π stacking. nih.gov

In the crystal structure of the analogous 1-prop-2-ynyl-1H-benzimidazol-2-ylamine, the molecules are assembled into a three-dimensional supramolecular network primarily through intermolecular N—H⋯N hydrogen bonds and π–π interactions. nih.govnih.gov The 2-amino group provides a hydrogen bond donor (N-H), which interacts with a nitrogen atom on an adjacent benzimidazole ring, acting as a hydrogen bond acceptor. This specific N—H⋯N interaction is a robust and directional force that links the molecules together. nih.gov

Thermal Analysis Techniques for Phase Behavior and Stability Assessment

Thermal analysis techniques are essential for evaluating the phase behavior and thermal stability of chemical compounds. The primary methods used are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov A TGA curve provides information about decomposition temperatures, the stability of the compound in different atmospheres, and the composition of multi-component systems. For benzimidazole derivatives, TGA typically shows high thermal stability, with decomposition often beginning at temperatures well above 200°C. The introduction of a benzimidazole moiety into a polymer backbone, for example, has been shown to increase the thermal degradation temperature by as much as 80°C.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. DTA can identify phase transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. nih.gov For a crystalline compound like this compound, a DTA curve would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks if decomposition occurs.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to maintain a sample and a reference at the same temperature. It provides quantitative information about the enthalpy changes associated with thermal events. A DSC thermogram for a typical benzimidazole compound would show an endothermic peak at the melting point, the area of which corresponds to the enthalpy of fusion. nih.gov At higher temperatures, complex peaks may appear, corresponding to the energy changes during thermal decomposition. Studies on various benzimidazole anthelmintics have shown them to be stable in solid form at temperatures up to 50°C. jst.go.jpresearchgate.net

While specific thermal analysis data for this compound is not provided in the search results, the general behavior of benzimidazoles suggests it is a thermally stable compound. nih.gov The TGA curve would likely show a stable baseline until a high temperature, at which point a significant mass loss would indicate decomposition. The DSC and DTA curves would reveal the melting point and the energy changes associated with this and subsequent decomposition processes.

Computational and Theoretical Investigations of 1 2 Propen 1 Yl 1h Benzimidazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular properties of organic compounds from first principles. These methods are used to investigate the electronic structure, providing insights into molecular stability, reactivity, and spectroscopic properties. For a molecule like 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This provides key structural parameters.

Conformational analysis would further explore the molecule's flexibility, particularly the rotation around the single bonds connecting the propenyl group to the benzimidazole (B57391) ring. By calculating the energy of different conformers, the most stable spatial arrangement can be identified. For instance, studies on the similar compound 1-prop-2-ynyl-1H-benzimidazol-2-amine revealed that the substituent group is not coplanar with the benzimidazole ring, featuring a significant dihedral angle. A similar non-planar conformation would be expected for the propenyl derivative.

Illustrative Data Table for Optimized Geometry The following table is an example of the kind of data that would be generated from a DFT geometry optimization study. Actual calculated values for this specific compound are not available in the cited literature.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Bond Length (C-N) | Length of a carbon-nitrogen bond in the imidazole (B134444) ring | ~1.35 Å |

| Bond Angle (C-N-C) | Angle within the imidazole ring | ~108° |

| Dihedral Angle (N-C-C=C) | Torsion angle of the propenyl group relative to the ring | Variable (Conformer dependent) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. In computational studies of benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO distribution can vary depending on the substituents.

Illustrative Data Table for FMO Analysis This table demonstrates the typical parameters derived from a HOMO-LUMO analysis. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~4.0 to ~5.0 |

Electrostatic Potential (MESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. MESP maps illustrate the electrostatic potential on the surface of a molecule, typically color-coded to show different charge regions.

Regions of negative potential (usually colored red) are electron-rich and susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like nitrogen. Regions of positive potential (usually blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. For this compound, the MESP would likely show negative potential around the nitrogen atoms of the imidazole ring and the exocyclic amine group, making these sites key for intermolecular interactions like hydrogen bonding.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These conceptual DFT descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. Hard molecules have a large gap and are less reactive.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

These global descriptors provide a general overview of the molecule's reactivity, while local descriptors like Fukui functions can be used to identify the most reactive atomic sites within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability in Solution

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with a solvent environment. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the trajectory of each atom by integrating Newton's laws of motion.

Molecular Docking Studies for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, docking studies would be performed against various protein targets known to be modulated by benzimidazole derivatives, such as kinases, tubulin, or viral proteins. The process involves generating multiple conformations of the ligand within the active site of the protein and scoring them based on a scoring function that estimates the binding energy. The results, including the predicted binding energy (e.g., in kcal/mol) and the specific interactions (e.g., hydrogen bonds, π-π stacking), can guide the design of more potent and selective inhibitors. While many benzimidazoles have been studied via docking, specific docking analyses for this particular compound are not detailed in the available literature.

Identification of Potential Binding Sites and Modes with Biomolecules

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to identify potential binding sites and to elucidate the binding modes of small molecules, such as this compound, with various biomolecular targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous such investigations against a variety of biological targets. These studies can provide insights into the likely binding interactions of the target compound. For instance, benzimidazole derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where they are predicted to interact with key amino acid residues. nih.gov The benzimidazole ring often engages in π–π stacking interactions with aromatic residues such as tryptophan and tyrosine within the active site. nih.gov

Another significant target for benzimidazole compounds is tubulin. Molecular docking studies have explored the binding of benzimidazole hydrazones to the colchicine (B1669291) binding site of tubulin. researchgate.net These studies suggest that the benzimidazole moiety can form hydrogen bonds and hydrophobic interactions within this pocket, thereby disrupting tubulin polymerization. Given the structural similarities, it is plausible that this compound could also interact with these or similar biological targets. The 2-amino group and the nitrogen atoms within the benzimidazole ring are potential sites for hydrogen bonding, while the aromatic system can participate in hydrophobic and π-stacking interactions.

A hypothetical molecular docking scenario of this compound with a protein target could reveal the following interactions:

Hydrogen Bonding: The amino group at the 2-position and the nitrogen atoms of the imidazole ring are prime candidates for forming hydrogen bonds with amino acid residues such as aspartic acid, glutamic acid, serine, and threonine in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring of the benzimidazole core and the 2-propen-1-yl group can form hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic benzimidazole ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

| Potential Biomolecule Target | Potential Binding Site | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Catalytic Active Site | Trp84, Tyr334 | π-π Stacking |

| Tubulin | Colchicine Binding Site | Cys241, Leu255 | Hydrophobic Interactions, Hydrogen Bonding |

| DNA Gyrase | ATP-binding site | Asp73, Asn46 | Hydrogen Bonding |

Estimation of Binding Energies and Affinities

Following the identification of potential binding poses through molecular docking, the estimation of binding energies and affinities is a critical next step in evaluating a compound's potential as a therapeutic agent. Various computational methods are employed for this purpose, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being among the most widely used. nih.govresearchgate.netnih.gov These methods calculate the free energy of binding of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. researchgate.net

For benzimidazole derivatives, MM/PBSA and MM/GBSA have been successfully applied to estimate their binding affinities to various protein targets. semanticscholar.org These calculations provide a more accurate prediction of binding affinity than the scoring functions used in initial docking screens. researchgate.net The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition can help in understanding the driving forces behind the protein-ligand interaction.

A representative breakdown of binding energy components from an MM/GBSA calculation for a benzimidazole derivative is presented below:

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔGbind | Total Binding Free Energy | -9.5 |

| ΔEvdW | van der Waals Energy | -35.0 |

| ΔEelec | Electrostatic Energy | -15.0 |

| ΔGpolar | Polar Solvation Energy | +45.5 |

| ΔGnonpolar | Nonpolar Solvation Energy | -5.0 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Profiling

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical to its success as a therapeutic agent. In silico ADME prediction tools have become an indispensable part of the drug discovery process, allowing for the early assessment of a compound's likely behavior in the body. mdpi.com Web-based platforms such as SwissADME and pkCSM are widely used for this purpose. isca.meswissadme.ch

For this compound, a full ADME profile can be computationally predicted. These predictions are based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

Benzimidazole derivatives have been the subject of numerous in silico ADME studies. rsc.orgnih.govresearchgate.net These studies often evaluate compliance with Lipinski's "rule of five," which provides a general guideline for drug-likeness and oral bioavailability.

A predicted ADME profile for this compound, based on typical values for similar compounds, is presented in the table below:

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 187.23 g/mol | Compliance with Lipinski's rule (<500) |

| logP (Lipophilicity) | 2.35 | Good balance for absorption and distribution |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Indicates good cell membrane permeability |

| Hydrogen Bond Donors | 1 | Compliance with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliance with Lipinski's rule (≤10) |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP450 Inhibitor | Likely inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. A key application of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.org These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

Numerous QSAR studies have been conducted on benzimidazole derivatives to model their various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.netmdpi.com These studies typically involve the calculation of a large number of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as multiple linear regression (MLR), are then used to identify the descriptors that are most highly correlated with the biological activity.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antibacterial potency. The model would take the form of a linear equation where the biological activity (e.g., the logarithm of the minimum inhibitory concentration, log(1/MIC)) is a function of one or more molecular descriptors.

An example of a QSAR model for the antibacterial activity of a series of benzimidazole derivatives might look like:

log(1/MIC) = β₀ + β₁ * (logP) + β₂ * (TPSA) + β₃ * (Molecular Volume)

In this hypothetical model, logP represents the lipophilicity, TPSA the polarity, and Molecular Volume the size of the molecule. The coefficients (β) would be determined by regression analysis and would indicate the relative importance of each descriptor to the biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | logP | Increased lipophilicity may enhance membrane permeability. |

| Electronic | Dipole Moment | Can influence interactions with polar residues in the target protein. |

| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule. |

Mechanistic Biological Activity Studies of 1 2 Propen 1 Yl 1h Benzimidazol 2 Amine in in Vitro Systems

General In Vitro Pharmacological Spectrum of Benzimidazole (B57391) Derivatives

The benzimidazole nucleus is a versatile heterocyclic scaffold considered a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine (B94841) bases. researchgate.net This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, resulting in a broad spectrum of pharmacological activities. nih.govresearchgate.net Extensive in vitro studies have demonstrated that compounds bearing the benzimidazole core possess significant potential as anti-infectious and anti-proliferative agents. nih.govihmc.us

The diverse biological activities attributed to this class of compounds include:

Antimicrobial: Exhibiting efficacy against bacteria, fungi, viruses, and protozoa. ihmc.usozguryayinlari.com

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. nih.govnveo.org

Anti-inflammatory and Analgesic: Showing potential to inhibit pathways related to inflammation and pain. nih.govihmc.us

Antihypertensive and Anticoagulant: Indicating activity within the cardiovascular system. researchgate.netozguryayinlari.com

Antiulcer: Forming the basis for well-known proton pump inhibitors. nih.govozguryayinlari.com

Enzyme Inhibition: Capable of inhibiting enzymes such as α-glucosidase and α-amylase. researchgate.net

The specific pharmacological profile of a benzimidazole derivative is highly dependent on the nature and position of substituents on the benzimidazole ring system. nih.gov Researchers continuously explore new derivatives to enhance potency and selectivity for various therapeutic targets. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The benzimidazole core is a foundational structure for many agents developed to combat microbial infections. ihmc.us Modifications to the amide group or the introduction of pharmacophores like hydrazone can significantly influence the antimicrobial activity of these derivatives. ihmc.us

In Vitro Antibacterial Efficacy and Mechanism of Action

Benzimidazole derivatives have shown a wide spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have utilized methods like the broth microdilution and agar (B569324) well diffusion techniques to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains. nih.govmdpi.comresearchgate.net For instance, certain novel benzimidazole-thiazinone derivatives have demonstrated moderate activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 256 µg/mL to 1024 µg/mL. mdpi.com Similarly, some indole-based pyrido[1,2-a] benzimidazole derivatives have displayed prominent antibacterial activity against S. typhi with MIC values as low as 12.5 μg/ml. nih.gov

The proposed mechanisms of antibacterial action for benzimidazole derivatives are diverse. One key target is the inhibition of essential bacterial enzymes. For example, molecular docking studies suggest a high affinity of some derivatives for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. mdpi.com Another potential mechanism involves the inhibition of DNA replication and transcription by binding or intercalating with bacterial DNA, which halts cell division. nih.gov

| Derivative Class | Bacterial Strain(s) | In Vitro Efficacy (MIC) | Reference(s) |

| Indole-based pyrido[1,2-a] benzimidazoles | S. typhi | 12.5 - 62.5 µg/ml | nih.gov |

| 2-Pyridone based benzimidazoles | Various bacterial strains | 12.5 - 100 µg/ml | nih.gov |

| Benzimidazole–thiazinone derivatives | P. aeruginosa, E. coli | 256 - 1024 µg/mL | mdpi.com |

In Vitro Antifungal Efficacy and Mechanism of Action

The antifungal properties of benzimidazole derivatives are well-established, with some compounds serving as agricultural fungicides and others as human medicines. nih.gov In vitro evaluations against fungal strains, particularly from the Candida species, have revealed that many derivatives exhibit significant antifungal potential. nih.govnih.govnih.gov The efficacy of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole. nih.govnih.gov

A primary mechanism of antifungal action for many benzimidazole derivatives, especially azole-containing ones, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov They target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane. nih.gov By binding to the heme iron in the enzyme's active site, these compounds disrupt the integrity of the cell membrane, leading to fungal growth inhibition or cell death. nih.gov This disruption can cause visible morphological changes in fungal cells, such as the formation of dimples on the cell surface. nih.gov

In Vitro Antiviral Efficacy (e.g., SARS-CoV-2) and Mechanistic Insights

Benzimidazole derivatives have been investigated for their in vitro antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), influenza viruses, and coronaviruses like SARS-CoV-2. mdpi.comnih.govresearchgate.net

The mechanisms of antiviral action are often virus-specific and can target either viral proteins or host cell factors essential for viral replication.

Inhibition of Viral Entry: For SARS-CoV-2, viral entry is initiated by the binding of the spike (S) protein to the host cell's ACE2 receptor. nih.gov Antiviral strategies can involve blocking this interaction or inhibiting host proteases like TMPRSS2 that are necessary for priming the S protein. nih.gov

Inhibition of Viral Replication: A crucial target for many antivirals is the viral RNA-dependent RNA polymerase (RdRp), an enzyme that replicates the viral genome. mdpi.com Benzimidazole derivatives can be designed to inhibit this key enzyme. Another target within the SARS-CoV-2 replication machinery is the papain-like protease (PLpro), which processes viral polyproteins and helps the virus evade the host's immune response. news-medical.netsciencedaily.com Small-molecule inhibitors, including those with a benzimidazole core, have been designed to covalently bind to and disrupt the function of PLpro, thereby limiting viral replication. news-medical.netsciencedaily.com

Dual Mechanisms: Some compounds have been shown to exert a dual antiviral mechanism, impairing both virus entry and the later stages of the viral lifecycle. mdpi.com

Research has demonstrated that specifically designed covalent inhibitors targeting PLpro can limit the replication of multiple SARS-CoV-2 variants, including Delta and Omicron, in mammalian cell cultures. news-medical.net

Anticancer Activity Research (In Vitro Cellular Mechanisms)

The benzimidazole scaffold is a prominent feature in many compounds developed for cancer therapy. nveo.orgijirt.org Their structural similarity to purines allows them to interact with the machinery of cell division and proliferation. nih.gov In vitro studies using various human cancer cell lines, such as those from breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2), have consistently shown the cytotoxic potential of novel benzimidazole derivatives. nih.govnveo.orgekb.eg

The anticancer mechanisms of these compounds are multifaceted and often involve disrupting cell cycle progression and inducing programmed cell death (apoptosis). nveo.org

Cell Proliferation Inhibition and Apoptosis Induction in Cancer Cell Lines

Benzimidazole derivatives inhibit cancer cell proliferation through several key in vitro mechanisms.

Tubulin Polymerization Inhibition: Several benzimidazole compounds, similar to established antineoplastic agents like nocodazole, exert their effects by interfering with microtubule dynamics. nih.govsemanticscholar.org They can bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to the arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis. nih.govsemanticscholar.org

Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce apoptosis in malignant cells. Benzimidazole derivatives have been shown to initiate apoptosis through both intrinsic and extrinsic pathways. jksus.org

Intrinsic Pathway: This pathway is regulated by the B-cell lymphoma-2 (BCL-2) family of proteins. Pro-apoptotic benzimidazoles can increase the expression of proteins like BAX while decreasing anti-apoptotic proteins like BCL-2, thereby increasing the crucial BAX/BCL-2 ratio that commits the cell to apoptosis. jksus.org

Extrinsic Pathway: Some derivatives can upregulate death receptors on the cancer cell surface, making them more susceptible to apoptotic signals. nveo.org

Signaling Pathway Modulation: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, certain derivatives have been found to block the PI3K/Akt/mTOR and MEK/Erk pathways, which are essential for tumor cell survival and proliferation. nih.govnveo.org

Generation of Reactive Oxygen Species (ROS): Some benzimidazole derivatives can induce high levels of ROS within cancer cells. This oxidative stress can damage cellular components and activate stress-related signaling cascades, such as the JNK signaling pathway, which ultimately leads to apoptosis. researchgate.net

In vitro assays, such as the MTT assay for cytotoxicity and flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V staining), are standard tools used to quantify these effects. nih.govnih.gov Studies have shown that certain derivatives can induce apoptosis in a concentration- and time-dependent manner in various cancer cell lines. jksus.orgnih.gov

| Compound Class | Cancer Cell Line(s) | Observed In Vitro Mechanism | Reference(s) |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 (Breast) | Hindered tubulin polymerization, induced mitotic arrest | nih.gov |

| 2-aryl benzimidazole derivatives | HepG2 (Liver) | Triggered apoptosis | jksus.org |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | Breast Cancer Cells | Suppressed HER2/EGFR, blocked PI3K/Akt & MEK/Erk pathways, promoted apoptosis | nveo.org |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia), MCF-7 (Breast) | Induced apoptosis | nih.gov |

Modulation of Tubulin Polymerization

The benzimidazole scaffold is a core component of several compounds known to interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. nih.govmdpi.com Derivatives of benzimidazole have been extensively designed and synthesized as inhibitors of tubulin polymerization. nih.govjohnshopkins.edu Studies on various 1H-benzimidazol-2-yl hydrazones, for instance, have demonstrated their ability to modulate the polymerization of tubulin in vitro. These compounds were found to prolong the nucleation phase and decelerate tubulin polymerization, with an efficacy comparable to the known inhibitor nocodazole. nih.govnih.govsemanticscholar.org Molecular docking studies suggest that these benzimidazole derivatives likely bind to the colchicine (B1669291) binding site on the tubulin protein. nih.govsemanticscholar.org The binding at this site is thought to prevent the "curved-to-straight" conformational change in the tubulin dimer, which is essential for microtubule assembly. semanticscholar.org While the broader class of benzimidazoles shows significant activity, specific quantitative data on the direct effects of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine on tubulin polymerization are not extensively detailed in the reviewed literature. However, the established activity of its structural analogs provides a strong rationale for its potential as a tubulin polymerization inhibitor.

Kinase Inhibition Studies (e.g., CK1δ)

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders, making them attractive drug targets. nih.govnih.gov The benzimidazole nucleus is a "privileged scaffold" in the development of kinase inhibitors. nih.gov Specifically, derivatives of 2-aminobenzimidazole (B67599) have been investigated as inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine kinases. nih.govnih.gov The CK1δ isoform, in particular, is involved in modulating the cell cycle, DNA repair, and apoptosis. nih.gov

Research has led to the development of potent ATP-competitive CK1δ inhibitors based on the benzimidazole structure. nih.gov For example, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have demonstrated highly potent inhibition of CK1δ. nih.gov While direct inhibition data for this compound against CK1δ is not specified, the consistent success of related benzimidazole compounds as kinase inhibitors suggests that it could also possess activity against CK1δ or other kinases. Further screening and enzymatic assays would be necessary to determine its specific kinase inhibition profile and potency.

DNA Binding and Interference with DNA-Associated Processes

Benzimidazole derivatives, particularly bisbenzimidazoles like Hoechst 33258, are well-known for their ability to bind to the minor groove of DNA, typically at AT-rich sequences. nih.govacs.org This non-covalent interaction can interfere with DNA-dependent processes and inhibit the functions of DNA-associated enzymes, such as topoisomerases, which is a mechanism for their anticancer activity. nih.gov

Studies on novel 1H-benzo[d]imidazole derivatives have explored their interaction with DNA using various biophysical techniques, including UV absorption, fluorescence, and circular dichroism spectroscopy. nih.govacs.org These studies confirmed that certain derivatives exhibit strong binding affinity and thermal stabilization of DNA. nih.govacs.org For instance, some novel hybrids of imidazo[1,2-a]pyrazine (B1224502) and 1H-benzo[d]imidazole have been shown to intercalate into DNA base pairs. nih.gov Although the specific DNA binding properties of this compound have not been explicitly detailed, the inherent ability of the benzimidazole core to interact with DNA suggests this as a potential mechanism of action that warrants further investigation.

Antiprotozoal Activity Studies (In Vitro, e.g., Leishmaniasis)

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. mdpi.commdpi.com The search for new, safer, and more effective treatments is a global health priority. mdpi.comnih.gov The benzimidazole scaffold is a promising starting point for the development of new antileishmanial drugs. mdpi.comnih.gov

Numerous studies have evaluated the in vitro activity of 2-aminobenzimidazole derivatives against various Leishmania species. A library of 1.8 million compounds screened against Leishmania infantum identified a 2-aminobenzimidazole compound as a hit, which prompted further optimization. researchgate.net Synthetic derivatives have shown activity against both the promastigote (the form found in the insect vector) and amastigote (the form that infects host macrophages) stages of the parasite. mdpi.comnih.gov For example, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated in vitro against Leishmania mexicana, L. braziliensis, and L. donovani, with some compounds showing potent activity in the micromolar range and lower cytotoxicity compared to reference drugs like miltefosine (B1683995) and amphotericin B. nih.gov

Table 1: In Vitro Antileishmanial Activity of selected Benzimidazole Derivatives

| Compound | Parasite Species | IC₅₀ (µM) - Promastigote | IC₅₀ (µM) - Amastigote |

|---|---|---|---|

| Derivative 7 | L. mexicana | 11.2 | 16.9 |

| L. braziliensis | 8.9 | 12.5 | |

| Derivative 8 | L. mexicana | 13.5 | 18.2 |

| L. braziliensis | 25.1 | 29.8 | |

| Miltefosine | L. mexicana | 16.8 | 4.8 |

| L. braziliensis | 4.2 | 2.1 |

Data adapted from studies on N-benzyl-1H-benzimidazol-2-amine derivatives. nih.gov

Inhibition of Specific Parasitic Enzymes (e.g., L. mexicana Arginase)

A key strategy in developing antiprotozoal drugs is to target enzymes essential for the parasite's survival that are absent or significantly different from their human counterparts. nih.gov In Leishmania, the enzyme arginase is crucial for the biosynthesis of polyamines, which are vital for parasite proliferation. mdpi.comnih.gov Therefore, inhibiting Leishmania arginase (LmARG) is a promising therapeutic approach. mdpi.comnih.gov

Several studies have focused on identifying inhibitors of L. mexicana arginase. A chemical library of benzimidazole derivatives was studied, revealing compounds that act as potent and selective inhibitors of LmARG over human arginase 1 (HsARG1). mdpi.comresearchgate.net The most potent inhibitors from one study showed IC₅₀ values of 52 µM and 82 µM against LmARG. mdpi.com Molecular dynamics simulations suggest these inhibitors interact with key residues essential for the enzyme's catalytic activity. mdpi.com Docking studies with other N-benzyl-1H-benzimidazol-2-amine derivatives also point towards arginase as a possible mechanism of action. nih.gov

Antioxidant Activity Investigations (In Vitro Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of benzimidazole derivatives has been explored through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay. nih.gov

Studies on 1H-benzimidazol-2-yl hydrazones have shown that the presence and position of hydroxyl groups on the aryl moiety are crucial for their antioxidant activity. nih.gov Some derivatives exhibited moderate to high radical scavenging ability. nih.gov Other investigations into imines containing 1H-benzimidazoles found that many derivatives possess inhibitory activity against lipid peroxidation (LPO) in rat liver microsomes. nih.gov For example, one compound bearing a p-bromophenyl substituent showed 57% inhibition of LPO levels. nih.gov These findings indicate that the benzimidazole core can be a valuable template for designing novel antioxidant agents.

Table 2: Antioxidant Activity of Representative Benzimidazole Hydrazone Derivatives

| Assay | Compound 5 (4-hydroxyphenyl) | Compound 4 (3-hydroxyphenyl) | Ferulic Acid (Control) |

|---|---|---|---|

| DPPH (µmolTE/g) | 1003 ± 15 | 1146 ± 11 | 3855 ± 11 |

| FRAP (µmolTE/g) | 1184 ± 19 | 1198 ± 20 | 5258 ± 12 |

| ORAC (µmolTE/g) | 4053 ± 13 | 3866 ± 12 | 6099 ± 14 |

Data adapted from a study on benzimidazolehydrazone derivatives. nih.gov TE = Trolox Equivalents.

Other In Vitro Pharmacological Activities (e.g., Anti-inflammatory, Antihypertensive Mechanisms)

Beyond the activities already discussed, the versatile benzimidazole scaffold has been explored for a range of other pharmacological effects in vitro.

Anti-inflammatory Activity: Benzimidazole-based compounds are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins. nih.govscispace.com In vitro assays, such as the inhibition of albumin denaturation and red blood cell membrane stabilization, are used to indicate potential anti-inflammatory activity. nih.govmdpi.com Certain synthesized 2-substituted benzimidazole derivatives have demonstrated significant in vitro anti-inflammatory effects, with some showing lower IC₅₀ values than the standard drug ibuprofen (B1674241) in chemiluminescence assays designed to measure inflammatory responses. nih.gov

Antihypertensive Mechanisms: The potential of benzimidazole derivatives as antihypertensive agents has been investigated, primarily focusing on their vasorelaxant effects. In vitro studies using isolated aortic rings are common for this purpose. A series of 1H-benzo[d]imidazole analogues were synthesized and shown to exhibit potent, concentration-dependent vasorelaxant effects. nih.gov For example, one of the most potent derivatives, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, produced a significant relaxant response in intact aortic rings with an EC₅₀ value of 1.81 µM, which was more potent than the reference drug Pimobendan. nih.gov This vasorelaxant activity suggests a potential mechanism for antihypertensive effects.

Structure Activity Relationship Sar Studies of 1 2 Propen 1 Yl 1h Benzimidazol 2 Amine and Its Analogs

Significance of the 2-Amino Moiety for Ligand-Target Recognition and Biological Potency

The 2-amino group on the benzimidazole (B57391) ring is a key functional group that often participates in crucial interactions with biological targets. This moiety can act as both a hydrogen bond donor and acceptor, which is vital for the recognition and binding of the ligand to its receptor.

The significance of the 2-amino group is evident in various studies on 2-aminobenzimidazole (B67599) derivatives. For example, the introduction of an amino group at the C2 position has been a strategic consideration in drug design to favor the formation of hydrogen bonds and increase solubility in aqueous systems. nih.gov This can lead to enhanced bioavailability and improved interaction with biological targets. Furthermore, modifications of the 2-amino group, such as its incorporation into a larger heterocyclic system, have been explored to modulate biological activity. The ability of the 2-amino moiety to engage in specific hydrogen bonding interactions is a recurring theme in the SAR of benzimidazoles, highlighting its importance for biological potency.

Studies on related compounds have shown that the 2-amino group is a critical pharmacophoric feature. Its presence can be essential for the molecule to adopt the correct orientation within a binding site and to form stable complexes with the target protein. Therefore, in 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, the 2-amino group is predicted to be a primary site of interaction for its biological targets, and any modification to this group would likely have a profound impact on its activity.

Effects of Substitutions on the Benzimidazole Core on Activity Modulation

Modifications to the benzene (B151609) ring of the benzimidazole core provide another avenue for modulating the biological activity of this compound and its analogs. The introduction of various substituents at positions 4, 5, 6, and 7 can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacological properties.

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated that substitutions at the C6 position with electron-withdrawing groups like chloro and nitro can significantly impact the antimicrobial and anticancer activities of these compounds. nih.gov This indicates that the electronic nature of the substituent on the benzimidazole core is a key factor in determining the biological response. For example, compounds with a 6-chloro or 6-nitro substitution showed potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The position of the substituent on the benzimidazole ring is also crucial. For instance, the introduction of a nitro group at the 5(6)-position has been explored in the design of antiprotozoal agents. nih.gov These findings underscore the principle that even minor changes to the benzimidazole core can lead to significant alterations in biological activity, providing a basis for the rational design of new analogs with improved potency and selectivity.

Table 1: Effect of Benzimidazole Core Substitution on Antimicrobial Activity

| Compound ID | C6-Substituent | N1-Substituent | C2-Substituent | Target Organism | Activity (MIC in µg/mL) |

| 1d | Chloro | - | 4-chlorophenyl | Escherichia coli | 8 |

| 2d | Nitro | - | 4-chlorophenyl | Escherichia coli | 8 |

| 3s | Chloro | 4-fluorobenzyl | 4-chlorophenyl | Staphylococcus aureus (MRSA) | 4 |

| 4b | Nitro | 2-chlorobenzyl | 4-chlorophenyl | Staphylococcus aureus (MRSA) | 8 |

| 4k | Nitro | 4-fluorobenzyl | 4-nitrophenyl | Candida albicans | 8 |

| Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov |

Rational Design Principles for Enhancing Specific Bioactivities

The collective SAR data from studies on this compound and its analogs provide a foundation for the rational design of new compounds with enhanced and specific biological activities. Key principles for designing more effective benzimidazole-based therapeutic agents have emerged from this body of research.

One of the primary principles is the strategic modification of the N1 and C2 positions, as well as the benzimidazole core, to optimize interactions with specific biological targets. For instance, to enhance anticancer activity, the introduction of specific substituents that promote apoptosis or inhibit key enzymes involved in cancer progression is a viable strategy. Cytotoxic activity has been observed for various N-substituted-2-amino-1H-benzimidazoles, with some compounds showing potent activity against human colorectal carcinoma and breast cancer cell lines. researchgate.net

Another design principle involves the combination of the benzimidazole scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic effects. For example, the fusion of a thiazinone ring to the benzimidazole core has been explored for the development of novel antimicrobial agents. mdpi.com

Furthermore, computational methods such as molecular docking can be employed to predict the binding modes of newly designed analogs with their target proteins. This in silico approach can help to prioritize the synthesis of compounds with the highest predicted affinity and activity, thereby streamlining the drug discovery process. By understanding the SAR of this compound and its analogs, researchers can apply these rational design principles to develop new and improved therapeutic agents for a variety of diseases.

Applications in Material Science and Other Non Medicinal Fields for Benzimidazole Derivatives

Utilization in Organic Light Emitting Diodes (OLEDs) and Optoelectronic Materials

There is no available research detailing the use of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in the development of OLEDs or other optoelectronic materials.

Development of Smart Molecular Sensors and Nanomaterials

No literature was found that describes the application of this compound in the creation of molecular sensors or nanomaterials.

Integration into Polymer Chemistry and Advanced Material Synthesis

There is no documented integration of this compound into polymer chemistry or for the synthesis of advanced materials.

Emerging Trends and Future Research Directions for 1 2 Propen 1 Yl 1h Benzimidazol 2 Amine

Advanced Synthetic Strategies for Diversification and Functionalization

Future research will heavily focus on moving beyond traditional synthesis methods to more advanced and efficient strategies. The goal is to create large, diverse libraries of analogues of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine for high-throughput screening. Modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), offer significant advantages in terms of reduced reaction times and improved yields for creating benzimidazole (B57391) derivatives. nih.gov

Key areas for synthetic exploration will include:

Functionalization of the Benzimidazole Core: Introducing a variety of substituents onto the benzene (B151609) ring of the benzimidazole scaffold can significantly modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for biological targets.

Modification of the 2-Amino Group: The external amino group is a prime site for derivatization. Acylation, alkylation, and the formation of Schiff bases or carboxamides can introduce new pharmacophoric elements. nih.govnih.gov

Reactions on the Propenyl Moiety: The double bond in the 2-propen-1-yl group offers a handle for various chemical transformations, such as epoxidation, dihydroxylation, or addition reactions, allowing for the introduction of new functional groups and stereocenters.

These advanced strategies will enable the systematic exploration of the chemical space around the parent compound, facilitating the development of structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. frontiersin.org For this compound, AI and ML can be applied in several ways:

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the benzimidazole scaffold that are predicted to have high activity against a specific target. nih.gov

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen virtual libraries of thousands of derivatives to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. frontiersin.org

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Random Forest or Support Vector Machines (SVM), can predict the biological activity of new derivatives based on their physicochemical properties and structural features. nih.govresearchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. ML models can be trained to forecast these properties, helping to identify candidates with favorable drug-like profiles and reducing late-stage failures.

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Deep Learning (e.g., CNN, RNN) | De novo design of novel benzimidazole structures | Generation of patentable compounds with predicted high efficacy. acm.orgbiomedres.us |

| Support Vector Machines (SVM) | Virtual screening and QSAR modeling for bioactivity prediction | Rapid identification of potent hits from large virtual libraries. nih.govfrontiersin.org |

| Random Forest (RF) | Prediction of ADMET properties | Early deselection of compounds with poor pharmacokinetic or toxicity profiles. biomedres.us |

| K-Nearest Neighbor (KNN) | Predicting inhibition efficiencies for specific targets | Prioritization of compounds for synthesis based on predicted target engagement. doi.org |

Exploration of Novel In Vitro Biological Targets and Pathways

While 2-aminobenzimidazoles are known to possess a range of biological activities, including antiparasitic and kinase inhibitory effects, the full spectrum of potential targets for this compound remains largely unexplored. nih.govnih.gov Future research should employ a target-agnostic approach through phenotypic screening, followed by target deconvolution to identify novel biological targets and mechanisms of action.

Promising areas for investigation include:

Kinase Inhibition: Many benzimidazole derivatives act as kinase inhibitors. Screening against a broad panel of kinases, particularly those involved in cancer and inflammatory diseases like PI3K, could reveal novel therapeutic opportunities. nih.gov

Ion Channel Modulation: Derivatives of 2-aminobenzimidazole (B67599) have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) channels, which are implicated in various physiological processes. nih.gov Exploring the effect of this compound on other ion channels could lead to treatments for neurological or cardiovascular disorders.

Antiparasitic Activity: Given the known activity of the 2-aminobenzimidazole scaffold against protozoa like Leishmania, screening against a wider range of neglected tropical disease pathogens is warranted. nih.gov

Development of Hybrid Molecules Incorporating the Benzimidazole Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach to develop compounds with improved affinity, selectivity, or multi-target activity. acs.org The this compound scaffold is an ideal candidate for creating such hybrid molecules. nih.govdaneshyari.com

By covalently linking the benzimidazole core to other known bioactive moieties, researchers can design novel compounds that act on multiple targets simultaneously, which can be particularly advantageous for complex multifactorial diseases like cancer or inflammation. nih.govnih.gov

| Hybridized Pharmacophore | Potential Therapeutic Target/Area | Rationale |

|---|---|---|

| Pyrazole | Anticancer, Anti-inflammatory | Combining two well-established anticancer and anti-inflammatory scaffolds. nih.gov |

| Thiazole | Kinase Inhibition (e.g., CK1δ/ε) | Creating dual-target inhibitors for complex signaling pathways. nih.gov |

| Chalcone (B49325) | Antimicrobial, Anticancer | Leveraging the broad-spectrum bioactivity of chalcone derivatives. researchgate.net |

| Phthalimide | Anti-inflammatory (TNF-α inhibition) | Designing multi-target anti-inflammatory drugs by targeting both COX/LOX and TNF-α. nih.govdaneshyari.com |

Refinement of Computational Models for Enhanced Predictive Power

As research progresses, the refinement of computational models will be crucial for gaining deeper insights into the molecular interactions of this compound derivatives. Techniques like molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM/GBSA) are essential tools. nih.govmdpi.com

Future efforts will focus on:

Improving Docking Accuracy: Developing more sophisticated scoring functions and algorithms to more accurately predict the binding poses and affinities of benzimidazole ligands within the active sites of their target proteins. tandfonline.com

Enhancing Molecular Dynamics Simulations: Using longer-timescale MD simulations to better understand the dynamic behavior of the ligand-protein complex, including conformational changes and the role of water molecules in the binding pocket. tandfonline.com

Developing Isoform-Selective Models: For targets that belong to large protein families (e.g., kinases), creating computational models that can accurately predict selectivity for a specific isoform is a key challenge and a major goal. nih.gov

By combining these advanced computational approaches with innovative synthetic strategies and broad biological screening, the research community can effectively navigate the path toward developing novel therapeutics derived from this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine?

- Methodological Answer :

- IR Spectroscopy : Use NIST-standard IR spectra (e.g., 3200–3400 cm⁻¹ for NH stretching and 1600–1650 cm⁻¹ for C=N/C=C vibrations) to confirm functional groups. Compare with reference data from dispersive instruments in selected solvents .

- NMR : Employ ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and allyl group protons (δ 4.5–5.5 ppm). Use deuterated DMSO or CDCl₃ for solubility.

- X-ray Diffraction : For structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal, as demonstrated for related benzimidazole derivatives (e.g., R factor < 0.05) .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Cyclocondensation : React o-phenylenediamine with acrylonitrile derivatives under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .

- Allylation : Introduce the propenyl group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, monitored by HPLC .

Advanced Research Questions

Q. How can contradictions in spectral data between experimental and computational models be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data (e.g., NIST ) with DFT-calculated spectra (B3LYP/6-31G* level) to identify discrepancies in solvent effects or tautomeric forms.

- Dynamic Simulations : Use molecular dynamics (MD) to model solvent interactions, which may explain shifts in dispersive IR measurements .

- Crystallographic Refinement : Re-analyze SCXRD data (e.g., mean C–C bond length ±0.008 Å ) to verify structural assumptions.

Q. What strategies optimize the design of benzimidazole derivatives for biological activity studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at the 1- and 2-positions (e.g., allyl vs. aryl groups) and evaluate cytotoxicity via MTT assays .

- Chelation Potential : Explore metal coordination (e.g., Hg²⁺ or Mn²⁺ complexes ) to enhance bioactivity. Characterize complexes using SCXRD and cyclic voltammetry.

- Solubility Enhancement : Introduce hydrophilic groups (e.g., pyrimidinyl ) and assess solubility via shake-flask method with UV-Vis quantification.

Q. How do computational methods aid in predicting reaction pathways for benzimidazole functionalization?

- Methodological Answer :

- DFT Calculations : Model transition states for allylation or cyclization steps (e.g., Gibbs free energy barriers) using Gaussian 09 at the M06-2X/def2-TZVP level .

- Docking Studies : Predict binding affinities of derivatives to target proteins (e.g., kinases) using AutoDock Vina, validated by experimental IC₅₀ values .

Q. What experimental approaches address inconsistencies in crystallographic data interpretation?

- Methodological Answer :

- High-Resolution SCXRD : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences between polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.